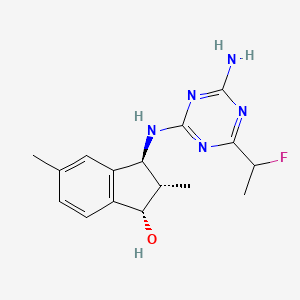
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol (Mixture of Diastereomers) is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a fluoroethyl group, and an indene moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, including the formation of the triazine ring, the introduction of the fluoroethyl group, and the construction of the indene moiety. Common reagents used in these reactions may include amines, fluorinating agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are often employed to isolate the desired diastereomers.
Analyse Chemischer Reaktionen
Types of Reactions
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the triazine ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways or metabolic pathways affected by the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol include other triazine derivatives and indene-based compounds. Examples include:
- 4-Amino-6-(1-fluoroethyl)-1,3,5-triazine
- 2,5-Dimethyl-2,3-dihydro-1H-indene
Uniqueness
The uniqueness of 2-cis,3-trans-3-((4-Amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl)amino)-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct physical, chemical, and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C16H20FN5O |
|---|---|
Molekulargewicht |
317.36 g/mol |
IUPAC-Name |
(1S,2S,3S)-3-[[4-amino-6-(1-fluoroethyl)-1,3,5-triazin-2-yl]amino]-2,5-dimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C16H20FN5O/c1-7-4-5-10-11(6-7)12(8(2)13(10)23)19-16-21-14(9(3)17)20-15(18)22-16/h4-6,8-9,12-13,23H,1-3H3,(H3,18,19,20,21,22)/t8-,9?,12-,13-/m0/s1 |
InChI-Schlüssel |
UWBBWYOHFPUAMO-JAINOCKVSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C2=C([C@H]1O)C=CC(=C2)C)NC3=NC(=NC(=N3)N)C(C)F |
Kanonische SMILES |
CC1C(C2=C(C1O)C=CC(=C2)C)NC3=NC(=NC(=N3)N)C(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




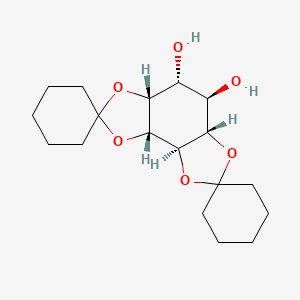
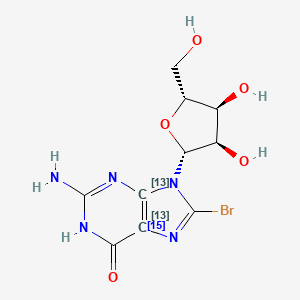
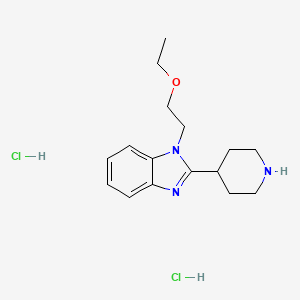
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)
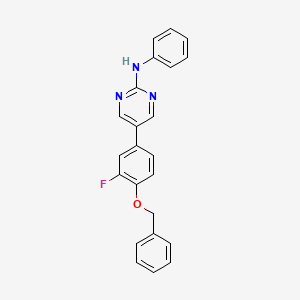

![2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)
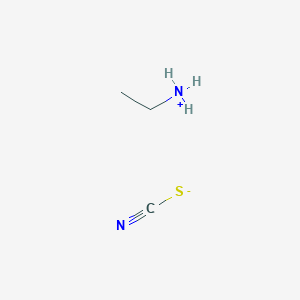

![3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13857687.png)


